5-ethoxy-3,4-diphenyl-2(5H)-furanone

Description

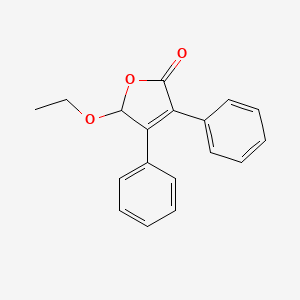

5-Ethoxy-3,4-diphenyl-2(5H)-furanone (CAS 5635-16-5) is a synthetic 2(5H)-furanone derivative characterized by an ethoxy group at the C-5 position and phenyl substituents at C-3 and C-2. Its molecular formula is C₁₆H₁₂O₂, with a molar mass of 236.27 g/mol.

Properties

CAS No. |

79379-66-1 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-ethoxy-3,4-diphenyl-2H-furan-5-one |

InChI |

InChI=1S/C18H16O3/c1-2-20-18-16(14-11-7-4-8-12-14)15(17(19)21-18)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3 |

InChI Key |

SALSPUNBDAFQDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The biological and chemical properties of 2(5H)-furanones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Key Analogs of 5-Ethoxy-3,4-Diphenyl-2(5H)-Furanone

*Inferred from structural analogs.

Key Findings

Substituent Position and Bioactivity: C-3/C-4 Halogenation: Brominated or chlorinated analogs (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) exhibit biofilm inhibition but may enhance biofilm formation in S. aureus depending on substituents (e.g., 3,4-dibromo-5-hydroxy increased biofilm density) . In contrast, the phenyl groups in this compound likely reduce halogen-associated toxicity while enhancing lipophilicity for membrane penetration. C-5 Substitution: Ethoxy (OEt) at C-5 may improve metabolic stability compared to hydroxy (OH) groups in MX or halogenated furanones, which are prone to oxidation or hydrolysis .

Antimicrobial Activity: Sulfone derivatives with terpene moieties (e.g., compound 26) show potent antimicrobial activity (MIC 8 µg/mL) and synergism with aminoglycosides . The diphenyl-ethoxy analog may lack direct antimicrobial efficacy but could serve as a scaffold for functionalization with sulfur or sulfone groups .

Toxicity Profile: MX and brominated analogs (BMX-1, BMX-3) are carcinogenic due to reactive halogen groups. The absence of halogens and presence of ethoxy/phenyl groups in this compound suggest a safer profile, aligning with non-halogenated furanones like 3,4-dimethyl derivatives used in food flavors .

Synthetic Utility: this compound can be synthesized via etherification reactions similar to 4-aroyl-3-alkoxy analogs, where DBU base and alkyl halides are employed . Its structure allows further derivatization at the ethoxy or phenyl positions for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.